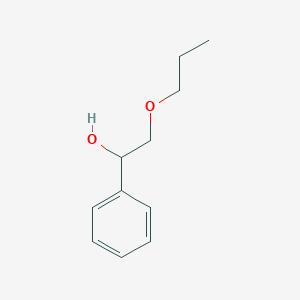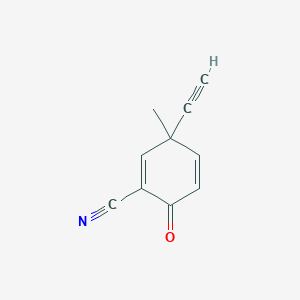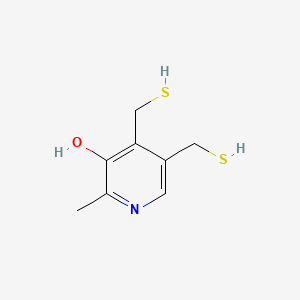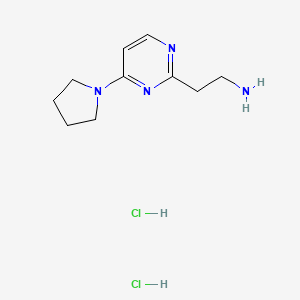
S-2-((4-(3-Methylcyclohexyl)butyl)amino)ethyl thiosulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-2-((4-(3-Methylcyclohexyl)butyl)amino)ethyl thiosulfate is an organic compound with a complex structure that includes a cyclohexyl ring, an amino group, and a thiosulfate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-2-((4-(3-Methylcyclohexyl)butyl)amino)ethyl thiosulfate typically involves multiple steps, starting with the preparation of the cyclohexyl derivative. The synthetic route may include:
Formation of the Cyclohexyl Derivative: This step involves the alkylation of cyclohexane with a suitable alkyl halide under basic conditions.
Amination: The cyclohexyl derivative is then reacted with an amine to introduce the amino group.
Thiosulfation: Finally, the aminoethyl derivative is reacted with thiosulfuric acid or a thiosulfate salt to form the thiosulfate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
S-2-((4-(3-Methylcyclohexyl)butyl)amino)ethyl thiosulfate can undergo various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfonate derivatives.
Reduction: The compound can be reduced to form simpler thiol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions typically involve nucleophiles like halides or alkoxides under basic or acidic conditions.
Major Products
Oxidation: Sulfonate derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted amino derivatives.
Wissenschaftliche Forschungsanwendungen
S-2-((4-(3-Methylcyclohexyl)butyl)amino)ethyl thiosulfate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic effects, particularly in the context of its thiosulfate group, which is known for its detoxifying properties.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of S-2-((4-(3-Methylcyclohexyl)butyl)amino)ethyl thiosulfate involves its interaction with molecular targets through its functional groups. The thiosulfate group can act as a sulfur donor, participating in redox reactions and detoxification processes. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- S-2-((4-(2,5-Dimethylcyclohexyl)butyl)amino)ethyl thiosulfate
- S-2-((4-(3-Methoxyphenyl)butyl)amino)ethyl thiosulfate
Uniqueness
S-2-((4-(3-Methylcyclohexyl)butyl)amino)ethyl thiosulfate is unique due to its specific cyclohexyl substitution pattern, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specialized applications.
Eigenschaften
CAS-Nummer |
21209-04-1 |
|---|---|
Molekularformel |
C13H27NO3S2 |
Molekulargewicht |
309.5 g/mol |
IUPAC-Name |
N-(2-hydroxysulfonothioyloxyethyl)-4-[(1S)-3-methylcyclohexyl]butan-1-amine |
InChI |
InChI=1S/C13H27NO3S2/c1-12-5-4-7-13(11-12)6-2-3-8-14-9-10-17-19(15,16)18/h12-14H,2-11H2,1H3,(H,15,16,18)/t12?,13-/m1/s1 |
InChI-Schlüssel |
YJYNLBSUQBRMED-ZGTCLIOFSA-N |
Isomerische SMILES |
CC1CCC[C@H](C1)CCCCNCCOS(=O)(=S)O |
Kanonische SMILES |
CC1CCCC(C1)CCCCNCCOS(=O)(=S)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[1-(2-Methylbenzyl)-1h-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B14167599.png)



![5-(3-(methylthio)propyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14167625.png)

![N,N,2-trimethyl-4-[(4-nitrophenyl)diazenyl]aniline](/img/structure/B14167640.png)

![1-(2-fluorobenzyl)-8-[(2-hydroxyethyl)amino]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14167655.png)

![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-bromo-3-[(dimethylamino)methyl]-, 1,1-dimethylethyl ester](/img/structure/B14167668.png)

![6-chloro-2-[(3-methoxyphenyl)methylamino]-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B14167686.png)
![Ethyl 4-[benzyl(methyl)amino]-6-methylquinoline-3-carboxylate](/img/structure/B14167707.png)
